molecular formula C8H5NO5 B7978509 3-Formyl-4-nitrobenzoic acid

3-Formyl-4-nitrobenzoic acid

Cat. No.: B7978509
M. Wt: 195.13 g/mol
InChI Key: SPTXSDMRZNPVKQ-UHFFFAOYSA-N
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Description

3-Formyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H5NO5. It is a derivative of benzoic acid, featuring both a formyl group (-CHO) and a nitro group (-NO2) attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-4-nitrobenzoic acid typically involves the nitration of 3-formylbenzoic acid. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C6H4(CHO)COOH} + \text{HNO3} \rightarrow \text{C6H3(NO2)(CHO)COOH} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes starting from readily available precursors such as benzaldehyde. The steps include formylation, nitration, and subsequent purification processes to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products:

    Oxidation: 3-Carboxy-4-nitrobenzoic acid.

    Reduction: 3-Formyl-4-aminobenzoic acid.

    Substitution: 3-Formyl-4-nitrobenzoyl halides.

Scientific Research Applications

3-Formyl-4-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can target specific biological pathways.

    Industry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group can participate in nucleophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

    3-Formyl-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    3-Carboxy-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    4-Nitrobenzaldehyde: Lacks the carboxylic acid group but has a similar nitro and formyl substitution pattern.

Uniqueness: 3-Formyl-4-nitrobenzoic acid is unique due to the presence of both a formyl and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

3-formyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXSDMRZNPVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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